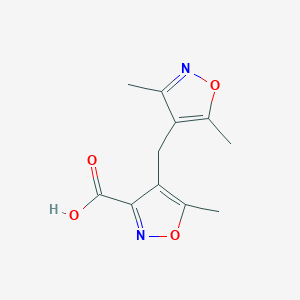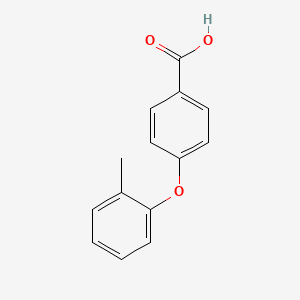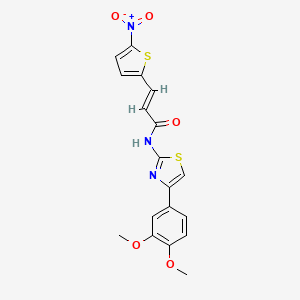
4-(3,5-二甲基异噁唑-4-基甲基)-5-甲基异噁唑-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5,6-DICHLORO-NICOTINIC ACID 3,5-DIMETHYL-ISOXAZOL-4-YLMETHYL ESTER” has a similar structure . It has a linear formula of C12H10Cl2N2O3 and a molecular weight of 301.131 . Another related compound is “5- (3,5-DIMETHYL-ISOXAZOL-4-YLMETHYL)-FURAN-2-CARBOXYLIC ACID” with a molecular formula of C11H11NO4 and a molecular weight of 221.21 .
Molecular Structure Analysis
The molecular structure of the related compound “5,6-DICHLORO-NICOTINIC ACID 3,5-DIMETHYL-ISOXAZOL-4-YLMETHYL ESTER” is represented by the linear formula C12H10Cl2N2O3 . Another related compound, “5- (3,5-DIMETHYL-ISOXAZOL-4-YLMETHYL)-FURAN-2-CARBOXYLIC ACID”, has a molecular formula of C11H11NO4 .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound “5,6-DICHLORO-NICOTINIC ACID 3,5-DIMETHYL-ISOXAZOL-4-YLMETHYL ESTER” are represented by the linear formula C12H10Cl2N2O3 and a molecular weight of 301.131 . The compound “5- (3,5-DIMETHYL-ISOXAZOL-4-YLMETHYL)-FURAN-2-CARBOXYLIC ACID” has a molecular formula of C11H11NO4 and a molecular weight of 221.21 .科学研究应用
Bromodomain Inhibition for Cancer Therapy
The compound has been studied for its potential as a bromodomain inhibitor . Bromodomains are involved in reading epigenetic marks and play a significant role in the regulation of gene expression. Inhibitors targeting the bromodomain-containing protein 4 (BRD4) have shown promise in cancer therapy, particularly in breast cancer treatment . Derivatives of the compound have been synthesized and evaluated for their inhibitory activities against BRD4, with some showing potent effects and potential as lead compounds for developing new anti-cancer agents .
Modulation of Gene Expression
Research indicates that derivatives of this compound can modulate the expression of critical genes such as c-MYC and γ-H2AX . This modulation can lead to DNA damage, inhibition of cell migration, and arrest of the cell cycle, which are crucial mechanisms in combating cancer cell proliferation .
PARP1 Inhibition
The compound has shown a moderate inhibitory effect on poly (ADP-ribose) polymerase 1 (PARP1) , an enzyme involved in DNA repair . PARP1 inhibitors are used in treating various cancers, and the compound’s ability to inhibit PARP1 suggests its potential use in combination therapies to enhance the effectiveness of existing cancer treatments .
Acetyl-lysine-mimetic Ligands
Isoxazole derivatives, including this compound, have been explored as acetyl-lysine-mimetic ligands for bromodomains . These ligands can disrupt protein-protein interactions involving acetylated lysines, which are important for the regulation of chromatin structure and function. This disruption has therapeutic implications in diseases where such interactions are dysregulated .
Structural and Computational Chemistry
The compound has been the subject of structural and computational studies to understand its properties and interactions at the molecular level . Such studies are fundamental in drug design and development, providing insights into how structural modifications can enhance the compound’s efficacy and specificity .
Proteomics Research
While not directly related to a specific biological application, the compound has been used in proteomics research as a biochemical tool . It can serve as a reference compound or a structural scaffold for the synthesis of more complex molecules with diverse biological activities.
属性
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-5-8(6(2)16-12-5)4-9-7(3)17-13-10(9)11(14)15/h4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVIGRPELVFYFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=C(ON=C2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethyl-isoxazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-ethylpyrimidine](/img/structure/B2747752.png)
![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2747753.png)
![2-Hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide](/img/structure/B2747755.png)


![N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-pyrimidin-2-ylsulfanylacetamide](/img/structure/B2747758.png)

![N-(2-chlorophenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2747764.png)

![5-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2747770.png)
![2-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2747771.png)
![5-[(4-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2747772.png)
![6-(3-Chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2747773.png)
